4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine
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Overview
Description
The compound “4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene sulfonyl group, an oxazole ring, and an amine group . These types of compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .
Chemical Reactions Analysis
Benzenesulfonyl compounds are known to react with Grignard reagents to form oxindoles or substituted indoles .
Scientific Research Applications
Synthesis and Chemical Properties
- Studies on compounds structurally related to 4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine have contributed to the development of novel synthetic routes and chemical transformations. For instance, the synthesis of N,N'-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involves the reaction of amines with benzenesulfonyl chlorides, showcasing the utility of sulfonamide groups in constructing complex molecules (M. Braña, J. Castellano, M. J. Yunta, 1990).
Photophysical and Luminescent Properties
- The synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives has been studied for their spectral and luminescence properties. These compounds demonstrate the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, showing potential for applications in optoelectronics and sensing (I. A. Fedyunyaeva, V. M. Shershukov, 1993).
Structural and Molecular Electronics
- Structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided insights into the molecular and electronic structures of such compounds. This research aids in understanding the intramolecular interactions and potential applications in molecular electronics (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Biological Screening
- Some research efforts have been dedicated to synthesizing and evaluating the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These studies provide a foundation for exploring the biological activities of sulfonamide derivatives and their potential applications in medicinal chemistry (Aziz‐ur‐Rehman, I. Ahmad, M. Abbasi, et al., 2014).
Environmental Analysis
- Derivatization with benzenesulfonyl chloride has been utilized in analytical chemistry for the determination of aliphatic amines in water, demonstrating the relevance of sulfonamide chemistry in environmental monitoring and analysis (F. Sacher, S. Lenz, H. Brauch, 1997).
Mechanism of Action
Future Directions
Research into benzenesulfonyl compounds is ongoing, with potential applications in various fields such as medicine and materials science . For example, a recent study introduced a benzenesulfonyl fluoride compound to a mixed-halide precursor to suppress initial vertical halide phase separation during perovskite crystallization, which could have implications for the development of more efficient and stable solar cells .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-16(23(20,21)14-11-7-4-8-12-14)18-15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRKCUYVBIFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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